molecular formula C12H14N4O2 B6643505 1-(3-methoxyphenyl)-3-(4-methyl-1H-pyrazol-5-yl)urea

1-(3-methoxyphenyl)-3-(4-methyl-1H-pyrazol-5-yl)urea

Cat. No. B6643505
M. Wt: 246.27 g/mol
InChI Key: WJNTVQRRLPUCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-3-(4-methyl-1H-pyrazol-5-yl)urea, also known as MPPU, is a chemical compound used in scientific research. It belongs to the class of urea derivatives and is used as a selective antagonist for metabotropic glutamate receptor subtype 7 (mGluR7).

Mechanism of Action

MPU acts as a selective antagonist for mGluR7. This receptor is mainly expressed in the presynaptic terminals of neurons and plays a role in the regulation of neurotransmitter release. By blocking the activity of mGluR7, MPU can modulate the release of glutamate and other neurotransmitters, leading to changes in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
MPU has been shown to have various biochemical and physiological effects. It can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in the regulation of stress response. It can also affect the activity of the dopaminergic and serotonergic systems, which are involved in the regulation of mood and behavior. MPU has also been shown to have analgesic effects, possibly through modulation of the activity of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPU in lab experiments is its selectivity for mGluR7. This allows researchers to study the specific role of this receptor in various physiological and pathological conditions. However, one limitation of using MPU is its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of MPU. One area of research is the development of more potent and selective mGluR7 antagonists. Another area of research is the investigation of the role of mGluR7 in various neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. MPU may also have potential therapeutic effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, MPU is a chemical compound used in scientific research to study the role of mGluR7 in various physiological and pathological conditions. It has potential therapeutic effects in the treatment of anxiety, depression, and pain, and has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. MPU acts as a selective antagonist for mGluR7 and has various biochemical and physiological effects. While it has advantages for lab experiments, such as its selectivity for mGluR7, it also has limitations, such as its low solubility in water. There are several future directions for the study of MPU, including the development of more potent and selective mGluR7 antagonists and investigation of its role in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of MPU involves the reaction of 3-(4-methyl-1H-pyrazol-5-yl)aniline with 3-methoxyphenyl isocyanate in the presence of a base. This reaction leads to the formation of 1-(3-methoxyphenyl)-3-(4-methyl-1H-pyrazol-5-yl)urea. The purity of the compound can be increased by recrystallization.

Scientific Research Applications

MPU is mainly used in scientific research to study the role of mGluR7 in various physiological and pathological conditions. It has been shown to have potential therapeutic effects in the treatment of anxiety, depression, and pain. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-methyl-1H-pyrazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-7-13-16-11(8)15-12(17)14-9-4-3-5-10(6-9)18-2/h3-7H,1-2H3,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNTVQRRLPUCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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